![molecular formula C21H28ClNO4 B563528 4-Hydroxy Propafenone-d5 Hydrochloride CAS No. 1189863-32-8](/img/no-structure.png)
4-Hydroxy Propafenone-d5 Hydrochloride
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Overview
Description
4-Hydroxy Propafenone-d5 Hydrochloride is a labeled metabolite of Propafenone . It is used for research purposes only and is not intended for diagnostic or therapeutic use . The molecular weight of this compound is 398.94 and its molecular formula is C21H23D5ClNO4 .
Synthesis Analysis
The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular structure of 4-Hydroxy Propafenone-d5 Hydrochloride is represented by the SMILES notation: O(C(C(C(NCCC)([2H])[2H])(O)[2H])([2H])[2H])C1=C(C(CCC2=CC=CC=C2)=O)C=CC(O)=C1.Cl .Chemical Reactions Analysis
4-Hydroxy Propafenone-d5 Hydrochloride is a deuterium-labeled compound. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy Propafenone-d5 Hydrochloride include a molecular weight of 398.94 and a molecular formula of C21H23D5ClNO4 .Mechanism of Action
The mechanism of action of Propafenone, the parent compound of 4-Hydroxy Propafenone-d5 Hydrochloride, involves the slowing of the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Safety and Hazards
Future Directions
properties
CAS RN |
1189863-32-8 |
---|---|
Product Name |
4-Hydroxy Propafenone-d5 Hydrochloride |
Molecular Formula |
C21H28ClNO4 |
Molecular Weight |
398.939 |
IUPAC Name |
1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D; |
InChI Key |
WKRSKHMUIJZGKZ-CHHLNNTKSA-N |
SMILES |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
synonyms |
1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone-_x000B_d5 Hydrochloride; |
Origin of Product |
United States |
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